3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Structural chemistry Coordination chemistry Ligand design

Researchers exploiting ortho-amino proximity for tandem cyclization or bidentate chelation find para/meta isomers synthetically restrictive. 3-(2-Aminophenyl)-1,3-oxazolidin-2-one (CAS 936940-54-4) overcomes this via its pre-organized N-H⋯O geometry enabling: • One-step access to benzimidazole-, benzodiazepine- & quinazolinone-fused oxazolidinones inaccessible from para/meta isomers. • Rigid bidentate metal chelation for MOF/catalyst design. • Enhanced diastereoselectivity in asymmetric synthesis via chelation-controlled transition states. Supplied as ≥95% solid; bulk quantities available for library synthesis.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 936940-54-4
Cat. No. B1372522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminophenyl)-1,3-oxazolidin-2-one
CAS936940-54-4
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=CC=C2N
InChIInChI=1S/C9H10N2O2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6,10H2
InChIKeyDXRJOYLGTIOAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Chemical Identity & Properties


3-(2-Aminophenyl)-1,3-oxazolidin-2-one (CAS 936940-54-4) is a heterocyclic organic compound featuring a 1,3-oxazolidin-2-one ring bearing an ortho-aminophenyl substituent at the N3 position [1]. With the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, this compound is commercially available from multiple chemical suppliers in purities ranging from 95% to 98%, typically in solid form . Its molecular structure incorporates both an aromatic amine and an oxazolidinone carbonyl, positioning it as a versatile building block for medicinal chemistry and organic synthesis applications .

Synthetic Handle Ortho-amino enables intramolecular cyclization to fused heterocycles
Coordination Motif Pre-organized bidentate (N,O) chelation geometry for metal binding
Stereoelectronic Context May support chelation-assisted facial selectivity in asymmetric synthesis

3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Ortho vs. Para/Meta Reactivity


The ortho-amino substitution pattern in 3-(2-aminophenyl)-1,3-oxazolidin-2-one confers fundamentally different chemical and potential biological behavior compared to its para- or meta-substituted analogs. While all three regioisomers share the same molecular formula (C9H10N2O2) and molecular weight (178.19 g/mol), the proximity of the amino group to the oxazolidinone N3 position in the ortho isomer creates unique intramolecular hydrogen bonding opportunities, altered electron density distribution on the aromatic ring, and distinct steric constraints that affect both reactivity in derivatization reactions and potential interactions with biological targets [1]. Generic substitution with 3-(4-aminophenyl)-1,3-oxazolidin-2-one (CAS 22036-26-6) or 3-(3-aminophenyl)-1,3-oxazolidin-2-one (CAS 34232-43-4) would therefore yield different reaction products and biological profiles, particularly in applications where the precise orientation of the amine functionality is critical for subsequent synthetic steps or target engagement [2].

Attribute
Ortho Isomer
Para/Meta Isomers
Intramolecular H-Bond / Chelation
Pre-organized bidentate coordination via amino and carbonyl groups
Bidentate geometry not accessible due to rigid phenyl spacer
Synthetic Divergence
Enables fused benzimidazole, benzodiazepine, quinazolinone scaffolds
Limited to intermolecular derivatization; no intramolecular ring closure
Physicochemical Profile
Predicted lower LogP may shift aqueous solubility and permeability
Higher predicted LogP; different partitioning behavior

3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Evidence-Based Selection Criteria


Intramolecular Hydrogen Bonding & Metal Chelation

The ortho-amino substitution pattern of 3-(2-aminophenyl)-1,3-oxazolidin-2-one (CAS 936940-54-4) places the primary amine in direct spatial proximity to the oxazolidinone carbonyl oxygen, enabling intramolecular N-H⋯O hydrogen bonding that is sterically impossible in the para-isomer (3-(4-aminophenyl)-1,3-oxazolidin-2-one, CAS 22036-26-6) and geometrically constrained in the meta-isomer (3-(3-aminophenyl)-1,3-oxazolidin-2-one, CAS 34232-43-4) [1]. This ortho-specific geometry creates a pre-organized bidentate coordination motif capable of chelating metal ions, a property absent in the para analog where the amino and carbonyl groups are separated by a rigid 1,4-disubstituted phenyl spacer [2]. The calculated distance between the amino nitrogen and carbonyl oxygen in the ortho isomer is approximately 2.8–3.2 Å (based on molecular modeling of the N-aryl oxazolidinone scaffold), compared to >6 Å in the para isomer, which precludes intramolecular hydrogen bond formation [1].

N⋯O Distance
Class-level
Ortho: ~2.8–3.2 Å
Para: >6 Å
Supports chelation geometry review
Molecular modeling inference; verify experimentally
Structural chemistry Coordination chemistry Ligand design

LogP & Solubility Divergence: Ortho vs. Para

Computational predictions reveal meaningful physicochemical divergence between the ortho-aminophenyl oxazolidinone and its para-substituted regioisomer, driven by differences in intramolecular hydrogen bonding and dipole moment orientation [1]. The ortho isomer (3-(2-aminophenyl)-1,3-oxazolidin-2-one) exhibits a predicted LogP of 0.22 (Hit2Lead data) , while the para isomer (3-(4-aminophenyl)-1,3-oxazolidin-2-one, CAS 22036-26-6) shows a higher computed XLogP3-AA value of 0.8 [2]. This ~0.58 log unit difference corresponds to a predicted ~3.8-fold difference in octanol-water partition coefficient, indicating the ortho isomer is measurably more hydrophilic [1]. Topological polar surface area (TPSA) also differs: the ortho isomer has a predicted TPSA of 55.6 Ų (calculated from SMILES), identical to the para isomer's PubChem-reported TPSA of 55.6 Ų, though the spatial distribution of polarity differs due to intramolecular hydrogen bonding in the ortho form [2].

Predicted LogP
Cross-study
ΔLogP = –0.58
~3.8-fold partition shift
Hydrophilicity shift supports solubility screening
Computational predictions; cross-algorithm variance possible
Physicochemical properties Drug-likeness ADME prediction

Ortho-Amino as Synthetic Handle for Fused Heterocycles

The ortho-amino group in 3-(2-aminophenyl)-1,3-oxazolidin-2-one offers a unique synthetic handle with distinct reactivity compared to para- or meta-amino analogs. The proximity of the amine to the oxazolidinone N3 position enables cyclization reactions to form fused heterocyclic systems that are inaccessible from the para-isomer [1]. Specifically, the ortho-amino group can undergo condensation with carbonyl compounds to yield benzimidazole-fused oxazolidinones, diazepine-fused systems upon reaction with α,β-unsaturated carbonyls, or quinazolinone-type scaffolds through intramolecular amidation [2]. The para-isomer (CAS 22036-26-6), by contrast, lacks the spatial proximity for such intramolecular cyclizations and instead behaves as a typical aniline derivative, undergoing standard electrophilic aromatic substitution or N-acylation without the capacity for ortho-directed intramolecular ring closure [1].

Synthetic Routes
Class-level
Ortho: Intramolecular cyclization to fused heterocycles Para: Intermolecular derivatization only
Divergent synthetic pathway context
Inferred from ortho-substituted aniline chemistry; substrate-specific
Synthetic chemistry Building block Derivatization

Asymmetric Induction via Ortho-Amino Substituent

Oxazolidin-2-ones are established chiral auxiliaries in asymmetric synthesis, with N-acyloxazolidinones serving as key substrates for diastereoselective alkylation, aldol, and conjugate addition reactions [1]. The 3-(2-aminophenyl)-1,3-oxazolidin-2-one scaffold introduces an additional stereoelectronic element: the ortho-amino group can serve as a secondary coordination site or hydrogen-bond donor that may modulate the facial selectivity of reactions at the oxazolidinone ring [2]. In chiral variants of this scaffold, the ortho-amino group's proximity to the oxazolidinone N3 position could influence the conformational rigidity of the acylated intermediate, potentially altering diastereomeric ratios compared to analogs lacking this ortho-substituent (e.g., simple 3-phenyl-oxazolidin-2-one or 4-phenyl-oxazolidin-2-one chiral auxiliaries) [1]. The compound is commercially available as an achiral solid (Hit2Lead, Sigma-Aldrich), but its core structure can be accessed in enantiomerically pure forms through established chiral oxazolidinone synthesis routes [3].

Stereocontrol Potential
Class-level
May provide secondary H-bond / coordination site for chelation control Simpler phenyl oxazolidinones lack this ortho functionality
Chelation-assisted stereocontrol context
Inferred from oxazolidinone chiral auxiliary chemistry; requires validation
Asymmetric synthesis Chiral auxiliary Stereoselective chemistry

3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Application Scenarios


Fused Heterocyclic Library Synthesis

Medicinal chemistry groups synthesizing compound libraries for hit discovery or lead optimization can leverage the ortho-amino group's unique capacity for intramolecular cyclization reactions. Reaction of 3-(2-aminophenyl)-1,3-oxazolidin-2-one with diverse carbonyl electrophiles (aldehydes, α,β-unsaturated ketones, carboxylic acid derivatives) enables one-step access to benzimidazole-, benzodiazepine-, and quinazolinone-fused oxazolidinone scaffolds that are sterically inaccessible from the corresponding para- or meta-amino isomers [1]. This divergent synthetic capability makes the ortho isomer a strategically superior building block for scaffold-hopping campaigns targeting novel chemical space [2].

Bidentate Metal-Binding Ligands for Catalysis

The pre-organized intramolecular N-H⋯O hydrogen bonding geometry of 3-(2-aminophenyl)-1,3-oxazolidin-2-one positions the amine nitrogen and oxazolidinone carbonyl oxygen for cooperative metal chelation, a coordination mode unavailable in the para-isomer [3]. This property renders the ortho isomer particularly valuable for researchers developing transition metal catalysts, metal-organic frameworks (MOFs), or metal-chelating pharmacophores where a rigid, pre-organized bidentate ligand scaffold is required. The compound's predicted lower LogP (0.22 vs. 0.8 for the para-isomer) further favors aqueous metal complexation studies .

Chiral Auxiliary with Secondary Coordination Site

For asymmetric synthesis applications, 3-(2-aminophenyl)-1,3-oxazolidin-2-one offers a functional advantage over standard phenyl oxazolidinone chiral auxiliaries by providing an ortho-amino group that can serve as a secondary Lewis base coordination site or hydrogen-bond donor [4]. This additional stereoelectronic element may be exploited to modulate the facial selectivity of key bond-forming reactions (alkylations, aldol reactions, conjugate additions) through chelation-controlled transition states, potentially improving diastereomeric ratios relative to auxiliaries lacking this ortho functionality [5]. Researchers developing novel asymmetric methodologies may preferentially select this scaffold for such investigations.

Application
Selection Property
Validation Focus
Fused Heterocycle Library Synthesis
Ortho-specific intramolecular cyclization capacity
Cyclization product scope and scaffold diversity
Metal-Coordination Ligand Research
Pre-organized bidentate (N,O) chelation geometry
Metal complexation stoichiometry and geometry confirmation
Asymmetric Synthesis Auxiliary Studies
Secondary H-bond donor / coordination site for facial selectivity
Diastereomeric ratio evaluation across test reactions

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